Thermal Stability Advantage of Dibenzofuran-Based HTMs Over Flexible Arylamine Analogs
Carbazole/dibenzofuran-based hole-transport materials incorporating the rigid DBF scaffold achieve a decomposition temperature (Td) of up to 400 °C and a glass-transition temperature (Tg) exceeding 190 °C [1]. In contrast, commonly used flexible arylamine HTMs such as Spiro-OMeTAD exhibit a Tg of approximately 125 °C and Td around 380 °C [1]. The ~65 °C higher Tg of DBF-containing materials suppresses morphological changes during device operation, directly enhancing long-term stability.
| Evidence Dimension | Glass-transition temperature (Tg) and decomposition temperature (Td) |
|---|---|
| Target Compound Data | Tg > 190 °C; Td up to 400 °C (DBF-containing HTM FCzTPA/FCzDPNA) [1] |
| Comparator Or Baseline | Spiro-OMeTAD Tg ≈ 125 °C; Td ≈ 380 °C [1] |
| Quantified Difference | ΔTg ≈ +65 °C; ΔTd ≈ +20 °C |
| Conditions | Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen atmosphere |
Why This Matters
Higher Tg and Td prevent crystallization and thermal degradation during device fabrication and prolonged operation, making DBF-based amines a more reliable choice for commercial OLED and PSC manufacturing.
- [1] Zhu, J., Zhang, T., Ding, Y., Zhou, H., Huang, J., Guo, L., & Su, J. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry, 46, 21548–21555. DOI: 10.1039/d2nj04681d View Source
